molecular formula C13H13F B15158962 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene CAS No. 819871-67-5

1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B15158962
CAS No.: 819871-67-5
M. Wt: 188.24 g/mol
InChI Key: PNIAGUUIXGOORV-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of an ethynyl group, a fluorine atom, and a 3-methylbut-2-en-1-yl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through a multi-step process involving the following key steps:

    Alkyne Formation: The addition of an ethynyl group to the fluorobenzene derivative.

    Alkylation: The attachment of the 3-methylbut-2-en-1-yl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Common catalysts include palladium and copper complexes, which facilitate the coupling reactions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hydrogenated fluorobenzene derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The 3-methylbut-2-en-1-yl group can modulate the compound’s lipophilicity and overall biological activity.

Comparison with Similar Compounds

  • 1-Ethynyl-4-fluorobenzene
  • 1-Ethynyl-2-fluorobenzene
  • 4-Ethynylfluorobenzene

Uniqueness: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene is unique due to the presence of the 3-methylbut-2-en-1-yl group, which distinguishes it from other fluorobenzene derivatives. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

819871-67-5

Molecular Formula

C13H13F

Molecular Weight

188.24 g/mol

IUPAC Name

1-ethynyl-4-fluoro-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C13H13F/c1-4-11-7-8-13(14)9-12(11)6-5-10(2)3/h1,5,7-9H,6H2,2-3H3

InChI Key

PNIAGUUIXGOORV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)F)C#C)C

Origin of Product

United States

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